1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a tetrahydrothiopyran ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a piperidone derivative.
Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated piperidine intermediate.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride in the presence of a base.
Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the amine group of the piperidine intermediate with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the urea linkage or the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced piperidine rings.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage instead of a urea.
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amide: Contains an amide linkage instead of a urea.
Uniqueness
1-benzyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-19(20-14-16-4-2-1-3-5-16)21-15-17-6-10-22(11-7-17)18-8-12-24-13-9-18/h1-5,17-18H,6-15H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAENJZCCMDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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